4-(Diethylcarbamoyl)benzoyl chloride

Description

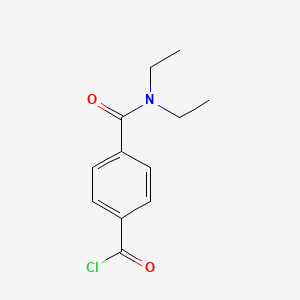

4-(Diethylcarbamoyl)benzoyl chloride is a benzoyl chloride derivative featuring a diethylcarbamoyl group (-CON(C₂H₅)₂) at the para position of the aromatic ring. This compound is characterized by its reactive acyl chloride (-COCl) group, making it a versatile intermediate in organic synthesis, particularly in the formation of amides, esters, and polymers. The diethylcarbamoyl substituent introduces steric bulk and moderate electron-withdrawing effects due to the carbamate group, influencing its reactivity and solubility.

Properties

CAS No. |

87039-70-1 |

|---|---|

Molecular Formula |

C12H14ClNO2 |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-(diethylcarbamoyl)benzoyl chloride |

InChI |

InChI=1S/C12H14ClNO2/c1-3-14(4-2)12(16)10-7-5-9(6-8-10)11(13)15/h5-8H,3-4H2,1-2H3 |

InChI Key |

JLMYOIVJDHYQGR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 4-(Diethylcarbamoyl)benzoyl Chloride

Carboxylic Acid to Acyl Chloride Conversion

The most direct route involves converting 4-(diethylcarbamoyl)benzoic acid to its corresponding acyl chloride using halogenating agents. Two predominant methodologies emerge from patent analyses:

Thionyl Chloride-Mediated Synthesis

Adapted from the preparation of 4-hydroxybenzoyl chloride, this method employs thionyl chloride (SOCl₂) in benzene with N,N-dimethylformamide (DMF) as a catalyst.

Procedure :

- Reaction Setup : 4-(Diethylcarbamoyl)benzoic acid is suspended in anhydrous benzene, followed by catalytic DMF (0.1–1.0 mol%).

- Halogenation : Thionyl chloride is added dropwise at 30–65°C, with vigorous stirring to mitigate exothermic side reactions.

- Post-Reaction Processing : Excess SOCl₂ and benzene are removed via distillation, yielding the crude product. Recrystallization from non-polar solvents enhances purity.

Key Parameters :

- Temperature : 30–65°C to balance reaction rate and byproduct formation.

- Catalyst : DMF accelerates the reaction via intermediate iminium species formation.

Oxalyl Chloride-Based Acylation

Patent CN108358776A details oxalyl chloride ((COCl)₂) for analogous acylations, offering milder conditions.

Procedure :

- Solvent System : Ether or methyl tert-butyl ether (MTBE) is used for its inertness and volatility.

- Reagent Addition : Oxalyl chloride is introduced at 0–25°C, with DMF (0.5–2.0 mol%) to catalyze the reaction.

- Workup : Post-reaction, the mixture is neutralized with dilute NaOH, and the product is isolated via fractional distillation.

Advantages :

- Lower temperatures (0–25°C) reduce decomposition risks.

- Higher selectivity due to oxalyl chloride’s dual reactivity.

Comparative Analysis of Methods (Table 1)

Alternative Methodologies

Phosphorus Pentachloride (PCl₅)

Though less common due to handling difficulties, PCl₅ offers a stoichiometric alternative. However, phosphorus byproducts complicate purification.

Dual-Functional Group Introduction

A tandem approach introduces both diethylcarbamoyl and acyl chloride groups sequentially:

Reaction Mechanisms and Optimization

Mechanistic Pathways

Thionyl Chloride Activation

DMF reacts with SOCl₂ to form a reactive iminium intermediate, which abstracts a proton from the carboxylic acid, facilitating nucleophilic attack by chloride (Figure 1):

$$ \text{RCOOH + SOCl}2 \xrightarrow{\text{DMF}} \text{RCOCl + SO}2 + \text{HCl} $$

Oxalyl Chloride Mechanism

Oxalyl chloride generates a mixed anhydride with the carboxylic acid, which subsequently decomposes to acyl chloride (Figure 2):

$$ \text{RCOOH + (COCl)}2 \rightarrow \text{RCO-O-COCl} \rightarrow \text{RCOCl + CO}2 + \text{HCl} $$

Optimization Strategies

- Catalyst Loading : DMF >1 mol% risks over-chlorination.

- Moisture Control : Rigorous anhydrous conditions prevent hydrolysis to benzoic acid.

- Temperature Gradients : Gradual heating minimizes exothermic decomposition.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

4-(Diethylcarbamoyl)benzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

Hydrolysis Product: The major product is the corresponding benzoic acid derivative.

Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions.

Scientific Research Applications

4-(Diethylcarbamoyl)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The diethylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Compounds like 4-(trichloromethyl)benzoyl chloride (EWG: -CCl₃) and 4-(trifluoromethyl)benzoyl chloride (EWG: -CF₃) exhibit enhanced electrophilicity, accelerating reactions with nucleophiles such as amines and alcohols .

- Electron-Donating Groups (EDGs): 4-(Dimethylamino)benzoyl chloride (EDG: -N(CH₃)₂) shows reduced reactivity due to resonance donation, making it suitable for controlled acylation in drug synthesis .

Physical Properties and Stability

- Boiling Points and Solubility: Electron-withdrawing substituents (e.g., -CF₃, -CCl₃) increase polarity, enhancing solubility in polar solvents like ethyl acetate .

- Stability: 4-(Trifluoromethyl)benzoyl chloride demonstrates high thermal stability due to the strong C-F bond, whereas 4-formylbenzoyl chloride is moisture-sensitive, requiring anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.